5-Chloro-pyran-2-one
Description
The compound consists of a pyran-2-one core (a six-membered lactone ring with a ketone group at position 2) substituted with a chlorine atom at position 5. Chlorine’s electron-withdrawing nature likely enhances the electrophilicity of the carbonyl group, influencing reactivity in nucleophilic additions or substitutions. Such modifications are critical in medicinal and synthetic chemistry, as seen in related chlorinated heterocycles like 5-Chloro-2-cyanopyridine and spiro-fused chloro-pyrrolopyrimidinediones .
Structure
3D Structure
Properties
CAS No. |
847822-69-9 |
|---|---|
Molecular Formula |
C5H3ClO2 |
Molecular Weight |
130.53 g/mol |
IUPAC Name |
5-chloropyran-2-one |
InChI |
InChI=1S/C5H3ClO2/c6-4-1-2-5(7)8-3-4/h1-3H |
InChI Key |
VJTLPUOIBRMNAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC=C1Cl |
Canonical SMILES |
C1=CC(=O)OC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 5-Hydroxy-2-methyl-4H-pyran (): Features a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) group at position 2. The electron-donating -OH and -CH₃ substituents contrast sharply with the electron-withdrawing -Cl in 5-Chloro-pyran-2-one. This difference significantly alters reactivity; for example, hydroxy-substituted pyrans are often used as ligands in metal complexation due to their chelating ability , whereas chloro-substituted analogs may favor electrophilic reactions.
- 3-Hydroxy-4-pyrone (): A structural isomer with -OH at position 3.
Ring System and Functional Group Variations
- 5-Chloro-2-cyanopyridine (): A pyridine derivative with -Cl at position 5 and a cyano (-CN) group at position 2. The aromatic pyridine ring, coupled with two strong electron-withdrawing groups (-Cl and -CN), creates a highly electron-deficient system compared to the lactone-based pyran-2-one. This makes 5-Chloro-2-cyanopyridine more reactive in nucleophilic aromatic substitutions, often serving as an intermediate in pharmaceutical synthesis .
- Spiro-fused Chloro-pyrrolopyrimidinedione (): A complex spirocyclic system incorporating a chloro-substituted pyran ring fused with pyrrolopyrimidinedione.
Data Table: Key Comparative Features
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Chloro-pyran-2-one with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) based on analogous halogenated pyranone syntheses. For example, reflux conditions with triethylamine as a base can enhance yield and purity, as seen in related pyridine derivatives . Purification via recrystallization or column chromatography is critical to isolate the compound from side products. Document reagent sources (e.g., supplier purity grades) and reaction times to ensure reproducibility .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns on the pyranone ring, FT-IR to identify carbonyl (C=O) and C-Cl stretching vibrations, and mass spectrometry (HRMS) for molecular weight validation. Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities. Report solvent effects and integration ratios in NMR spectra to support structural assignments .
Q. What are the best practices for documenting experimental procedures to ensure reproducibility?
- Methodological Answer : Follow standardized protocols for reporting synthetic steps, including exact molar ratios, reaction temperatures (±2°C), and purification details (e.g., solvent mixtures for chromatography). Provide raw spectral data and chromatograms as supplementary materials. Reference established methods for analogous compounds to contextualize deviations .
Advanced Research Questions
Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?
- Methodological Answer : Perform DFT calculations to model reaction pathways (e.g., nucleophilic substitution at the C-5 chloro position). Validate transition states using frequency analyses and compare activation energies with experimental kinetics. Cross-reference computed IR/NMR spectra with experimental data to confirm intermediate structures .
Q. What methodologies are recommended for resolving contradictions in catalytic activity data for this compound derivatives?
- Methodological Answer : Conduct control experiments to isolate variables (e.g., solvent polarity, catalyst loading). Use statistical tools (e.g., ANOVA) to assess data significance. Replicate conflicting studies under identical conditions and compare raw datasets to identify procedural discrepancies. Transparently report negative results to clarify boundary conditions .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Employ a systematic SAR workflow :
- Synthesize analogs with targeted substitutions (e.g., halogen replacement at C-5, ring expansion).
- Test biological/physical properties (e.g., solubility, binding affinity) using standardized assays.
- Apply multivariate analysis (e.g., PCA) to correlate structural features with activity. Use literature benchmarks to prioritize high-impact modifications .
Data Presentation and Reproducibility
Q. How should researchers present conflicting spectral data for this compound derivatives in publications?
- Methodological Answer : Include raw data (e.g., NMR FIDs, LC-MS chromatograms) in supplementary materials. Annotate peaks with proposed assignments and note unresolved signals. Discuss potential sources of variability (e.g., solvent impurities, tautomerism) and provide error margins for integrations .
Q. What strategies ensure reproducibility in kinetic studies of this compound reactions?
- Methodological Answer : Calibrate instruments (e.g., UV-Vis spectrophotometers) before kinetic runs. Report temperature control methods (e.g., jacketed reactors vs. oil baths) and stirring rates. Share code for data fitting algorithms (e.g., Python scripts for rate constant extraction) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
